molecular formula C18H29BF2O3Si B8255528 Tert-butyl(3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane

Tert-butyl(3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane

Cat. No.: B8255528
M. Wt: 370.3 g/mol
InChI Key: PENNOQLFAOYNIF-UHFFFAOYSA-N
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Description

Tert-butyl(3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane is a complex organic compound that features a combination of fluorine, boron, and silicon atoms. This compound is notable for its unique structural properties, which make it a valuable intermediate in various chemical synthesis processes. The presence of the tert-butyl group, difluoro substituents, and the dioxaborolan moiety contribute to its reactivity and versatility in organic chemistry.

Preparation Methods

The synthesis of tert-butyl(3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the phenoxy intermediate: The reaction begins with the preparation of the phenoxy intermediate by reacting 3,5-difluorophenol with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine.

    Introduction of the dioxaborolan group: The phenoxy intermediate is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base, typically potassium carbonate, to form the final product.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Tert-butyl(3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane undergoes various chemical reactions, including:

    Substitution reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or dimethylsilyl groups can be replaced by other functional groups.

    Oxidation and reduction: The presence of the boron and silicon atoms allows the compound to undergo oxidation and reduction reactions, leading to the formation of different products.

    Cross-coupling reactions: The dioxaborolan moiety makes the compound suitable for Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and various nucleophiles or electrophiles, depending on the desired transformation.

Scientific Research Applications

Tert-butyl(3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structural features make it a valuable tool in the study of biological systems, including enzyme inhibition and protein-ligand interactions.

    Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug candidates targeting various diseases.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its reactivity and stability.

Mechanism of Action

The mechanism of action of tert-butyl(3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane involves its interaction with molecular targets through its reactive functional groups. The dioxaborolan moiety can form reversible covalent bonds with nucleophiles, while the fluorine atoms enhance the compound’s electrophilicity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Tert-butyl(3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane can be compared with similar compounds such as:

    Tert-butyl(3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)trimethylsilane: This compound has a similar structure but with a trimethylsilyl group instead of a dimethylsilyl group, affecting its reactivity and stability.

    Tert-butyl(3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethoxysilane: The presence of an ethoxysilane group introduces different steric and electronic properties, influencing its chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound in various applications.

Properties

IUPAC Name

tert-butyl-[3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29BF2O3Si/c1-16(2,3)25(8,9)22-12-10-13(20)15(14(21)11-12)19-23-17(4,5)18(6,7)24-19/h10-11H,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENNOQLFAOYNIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)O[Si](C)(C)C(C)(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29BF2O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl(3,5-difluorophenoxy)dimethylsilane (1.0 eq) in dry THF (0.2M) under an atmosphere of N2 at −78° C. was added n-butyllithium (1 eq, 1.6M in hexanes) slowly keeping the internal temperature below −65° C. The reaction was stirred for 1 hr at −78° C., followed by the addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.1 eq). The reaction was allowed to warm to room temperature. Upon completion, the reaction was quenched with NaHCO3 (sat) and extracted with EtOAc. The organics were washed with brine, dried over Na2SO4, filtered and concentrated to yield tert-butyl(3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane in 91% yield. 1H NMR (400 MHz, ) δ ppm 0.21 (s, 6 H) 0.97 (s, 9 H) 1.37 (s, 12 H) 6.33 (d, J=9.39 Hz, 2 H).
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